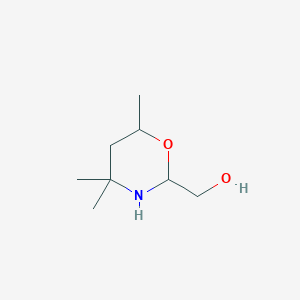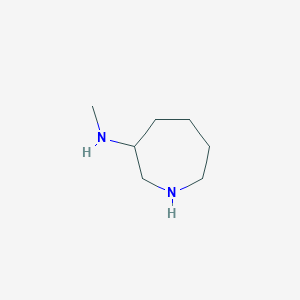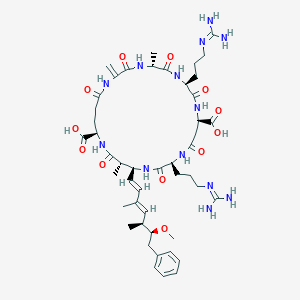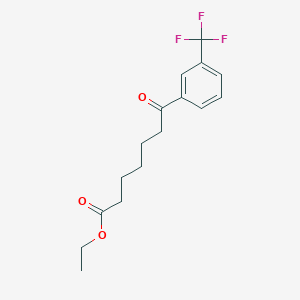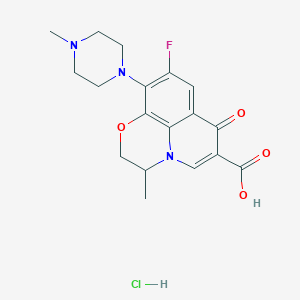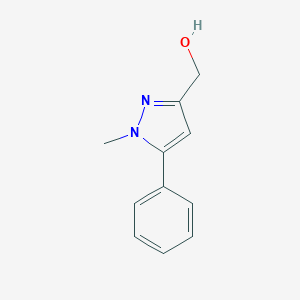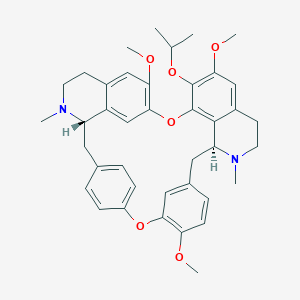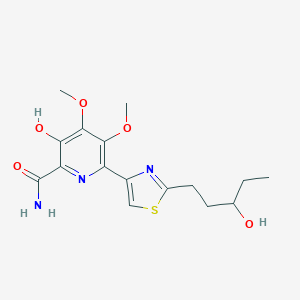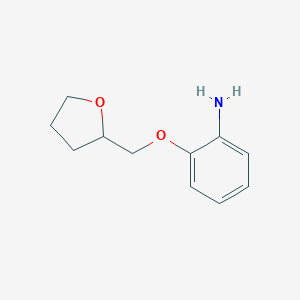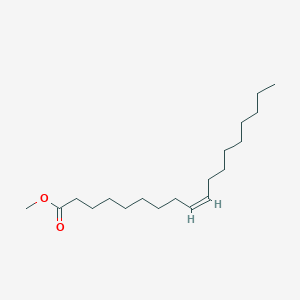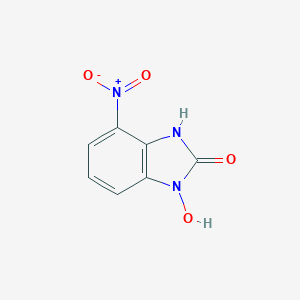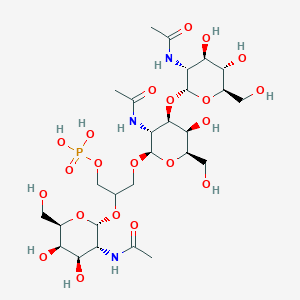
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsular polysaccharide type 6 of Actinobacillus pleuropneumoniae is a bacterial pathogen that causes porcine pleuropneumonia, a severe respiratory disease in pigs. The capsule is a protective layer that surrounds the bacteria, allowing it to evade the host's immune system and cause infection. The capsular polysaccharide type 6 is one of the most important virulence factors of A. pleuropneumoniae, and understanding its synthesis, mechanism of action, and physiological effects is crucial for developing effective control measures against this pathogen.
Mechanism Of Action
The exact mechanism of action of capsular polysaccharide type 6 in A. pleuropneumoniae is not fully understood. However, it is known that the capsule plays a crucial role in evading the host's immune system by preventing the recognition and clearance of the bacteria by immune cells. The capsule may also contribute to the adhesion and invasion of A. pleuropneumoniae to host cells, allowing the bacteria to establish infection.
Biochemical And Physiological Effects
Capsular polysaccharide type 6 of A. pleuropneumoniae has been shown to have several biochemical and physiological effects. The polysaccharide is highly antigenic and can induce a strong immune response in pigs. It also has a high molecular weight, which may contribute to its ability to evade the host's immune system. Capsular polysaccharide type 6 has also been shown to be involved in the formation of biofilms, which may contribute to the persistence of A. pleuropneumoniae in the environment.
Advantages And Limitations For Lab Experiments
The use of capsular polysaccharide type 6 in laboratory experiments has several advantages and limitations. One advantage is that the polysaccharide is highly immunogenic and can induce a strong immune response in pigs. This makes it an attractive candidate for vaccine development. However, the synthesis of capsular polysaccharides in bacteria is a complex process that may be difficult to replicate in the laboratory. In addition, the high molecular weight of capsular polysaccharide type 6 may make it difficult to purify and characterize.
Future Directions
There are several future directions for research on capsular polysaccharide type 6 of A. pleuropneumoniae. One direction is to further elucidate the mechanism of action of the polysaccharide, particularly in relation to its role in evading the host's immune system and contributing to the adhesion and invasion of host cells. Another direction is to explore the potential of capsular polysaccharide type 6 as a vaccine antigen for other bacterial pathogens. Finally, there is a need to develop more efficient methods for the synthesis and purification of capsular polysaccharides in the laboratory, which may facilitate their use in vaccine development and other applications.
Synthesis Methods
The synthesis of capsular polysaccharides in bacteria is a complex process that involves a series of enzymatic reactions. In A. pleuropneumoniae, the genes responsible for capsular polysaccharide synthesis are located in a cluster known as the cps locus. The synthesis of capsular polysaccharide type 6 in A. pleuropneumoniae involves the sequential action of glycosyltransferases, acetyltransferases, and other enzymes that modify the repeating units of the polysaccharide.
Scientific Research Applications
Capsular polysaccharide type 6 of A. pleuropneumoniae has been extensively studied in the context of vaccine development. Several studies have shown that capsular polysaccharide type 6 is a major immunogen that can induce protective immunity against A. pleuropneumoniae infection in pigs. The use of capsular polysaccharide type 6 as a vaccine antigen has the potential to reduce the incidence of porcine pleuropneumonia and improve the welfare of pigs.
properties
CAS RN |
119903-55-8 |
|---|---|
Product Name |
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae |
Molecular Formula |
C27H48N3O21P |
Molecular Weight |
781.7 g/mol |
IUPAC Name |
[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1 |
InChI Key |
AWKIAVUDIDGXHF-UFFYTIMTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
synonyms |
capsular polysaccharide type 6, Actinobacillus pleuropneumoniae CP 6-AP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



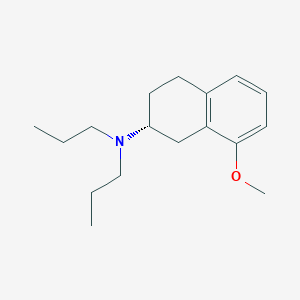
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
